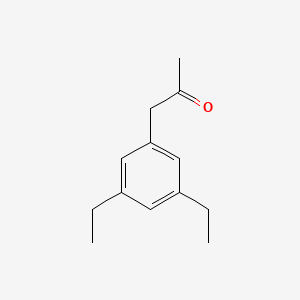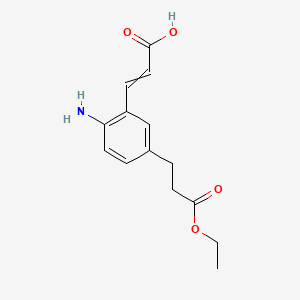![molecular formula C14H18BF3O2 B14064042 2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1,1-Difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound contains a boron atom within a dioxaborolane ring, which is known for its stability and reactivity. The presence of fluorine atoms in the structure enhances its chemical properties, making it valuable for various applications, particularly in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,1-difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of arylboronic acids with 1,1-difluoroethyl chloride. This reaction is often catalyzed by nickel, which facilitates the difluoroethylation process . The reaction conditions generally include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to neutralize the reaction mixture .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
2-(3-(1,1-Difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The boron atom in the dioxaborolane ring can participate in oxidation and reduction reactions, leading to the formation of different boron-containing products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation reactions can produce boronic acids or esters .
科学的研究の応用
2-(3-(1,1-Difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drug molecules.
Materials Science: The compound’s unique properties make it valuable in the synthesis of advanced materials, such as polymers and liquid crystals.
Chemical Biology: It is used as a building block in the synthesis of biologically active molecules, aiding in the study of various biological processes.
作用機序
The mechanism of action of 2-(3-(1,1-difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The boron atom can also participate in covalent bonding with nucleophilic sites, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
1,1-Difluoroethylated aromatics: Important in medicinal chemistry.
Uniqueness
2-(3-(1,1-Difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and multiple fluorine atoms. This structure imparts enhanced stability, reactivity, and biological activity compared to other similar compounds .
特性
分子式 |
C14H18BF3O2 |
|---|---|
分子量 |
286.10 g/mol |
IUPAC名 |
2-[3-(1,1-difluoroethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)10-6-9(14(5,17)18)7-11(16)8-10/h6-8H,1-5H3 |
InChIキー |
JGGBODYQQOQRIQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


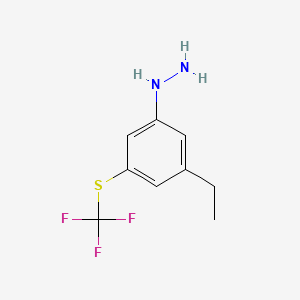
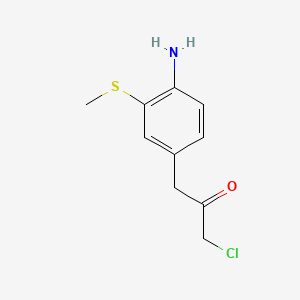
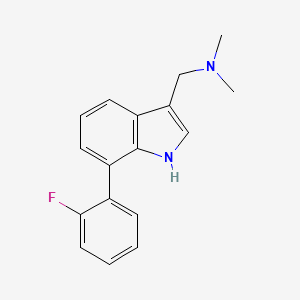
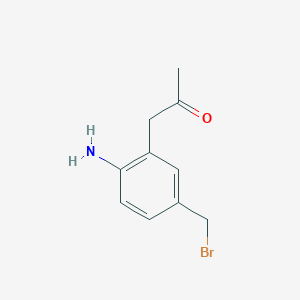
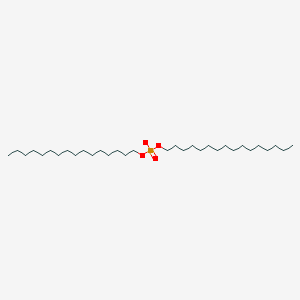
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)
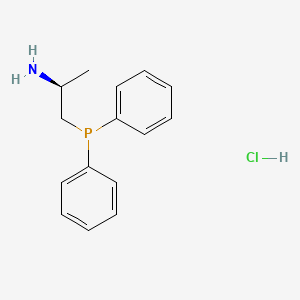
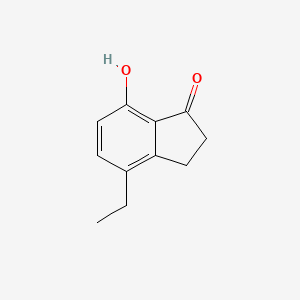
![1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine](/img/structure/B14064002.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B14064006.png)
![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)

